N-[(oxolan-2-yl)methyl]-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-11-8-12(2)14(4)17(13(11)3)24(21,22)19-10-16(20)18-9-15-6-5-7-23-15/h8,15,19H,5-7,9-10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMJXHSIIUHBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NCC2CCCO2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
- Target Compound : Combines a 2,3,5,6-tetramethylbenzenesulfonamido group (electron-withdrawing, bulky) and an oxolan-2-ylmethyl substituent (polar, solubility-enhancing).
- Analog 1 : (E)-2-(5-fluoroindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (): Features a fluorinated indolinylidene group and pyridine ring. The indolinylidene moiety may enhance π-π stacking but reduce solubility compared to the oxolane group in the target compound .
- Analog 2: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (): Contains a diphenylhexan backbone and dimethylphenoxy group. The bulky aliphatic chain likely reduces solubility but improves protease resistance, contrasting with the target compound’s balance of bulk and polarity .
- Analog 3 : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Includes a nitro group and methylsulfonyl substituent. The nitro group introduces toxicity risks, while the target compound’s tetramethylbenzene group may offer safer metabolic profiles .
Physicochemical Properties
- Solubility: The oxolane ring in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., ’s quinolinyl derivatives) .
- Crystallinity : Analog 4 () forms chains via C–H⋯O interactions. The target compound’s tetramethylbenzene group may disrupt such packing, leading to lower melting points or altered crystal habits .
Q & A
Basic: What are the key steps and reagents for synthesizing N-[(oxolan-2-yl)methyl]-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide?
The synthesis of this compound involves multi-step reactions, typically including:
- Sulfonamide coupling : Reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with a primary amine (e.g., glycine derivatives) under basic conditions (e.g., NaH or EtN) in anhydrous solvents like DMF or THF .
- Oxolane incorporation : Introducing the oxolan-2-ylmethyl group via nucleophilic substitution or reductive amination, using catalysts like Pd/C for hydrogenation if required .
- Purification : Column chromatography (silica gel, gradient elution with CHCl/MeOH) or recrystallization from ethyl acetate/hexane mixtures to isolate the product .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Critical parameters include:
- Temperature control : Lower temperatures (0–5°C) during sulfonamide coupling to minimize side reactions, followed by gradual warming to room temperature .
- Catalyst screening : Testing Pd/C, PtO, or enzymatic catalysts for stereoselective oxolane group introduction .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) improve selectivity in cyclization steps .
- Analytical monitoring : Use TLC (R tracking) or HPLC (C18 columns, acetonitrile/water gradients) to assess reaction progress and purity .
Basic: What spectroscopic techniques confirm the molecular structure of this compound?
- NMR spectroscopy : H and C NMR identify key groups:
- Oxolan-2-ylmethyl protons (δ 3.5–4.0 ppm, multiplet) .
- Tetramethylbenzenesulfonamido methyl groups (δ 2.2–2.5 ppm, singlet) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 423.18) .
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–S bond lengths ~1.76 Å) .
Advanced: How do structural modifications influence biological activity in related acetamide derivatives?
- Oxolan moiety : Enhances membrane permeability due to its oxygen-rich, lipophilic nature, as seen in analogues with improved enzyme inhibition (e.g., IC reduction by 40% vs. non-oxolan derivatives) .
- Tetramethylbenzenesulfonamido group : Increases steric hindrance, reducing off-target interactions (e.g., 2,3,5,6-tetramethyl substitution improves selectivity for kinase targets by 3-fold compared to monosubstituted analogues) .
- Methodological validation : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities before in vitro assays .
Advanced: How should researchers resolve contradictions in reported biological data for similar compounds?
- Structural benchmarking : Compare substituent effects using SAR studies. For example, replacing the oxolan group with furan reduces antimicrobial activity by 60% .
- Assay standardization : Validate cytotoxicity (MTT vs. resazurin assays) and enzyme inhibition (fluorogenic vs. colorimetric substrates) to control variability .
- Data triangulation : Cross-reference crystallography (e.g., active-site interactions in ) with computational models to explain potency discrepancies.
Basic: What are the recommended storage conditions for this compound?
- Stability : Store at –20°C under argon to prevent hydrolysis of the sulfonamido group .
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via HPLC before use .
Advanced: How can researchers design derivatives to enhance metabolic stability?
- Bioisosteric replacement : Substitute the oxolan ring with tetrahydrofuran-3-ol to introduce hydrogen bonding without compromising lipophilicity .
- Prodrug strategies : Esterify the acetamide group (e.g., pivaloyloxymethyl) to improve oral bioavailability, as demonstrated in analogues with 2.5× higher AUC in rodent models .
- In vitro assays : Use liver microsomes (human/rat) and CYP450 inhibition screening to prioritize candidates .
Basic: What are the safety and handling protocols for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
